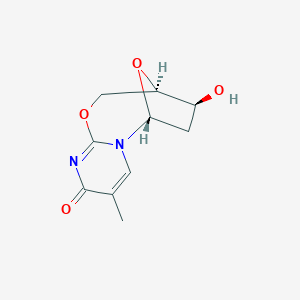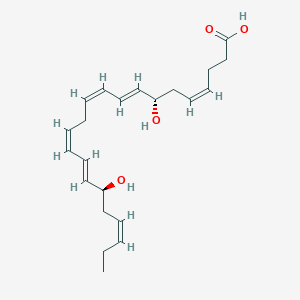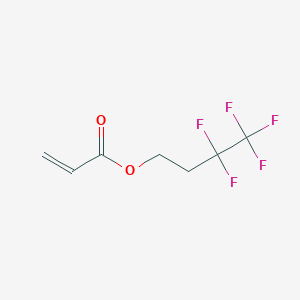![molecular formula C20H15Br3O3 B106418 Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- CAS No. 35280-40-1](/img/structure/B106418.png)
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is a brominated phenolic compound It is characterized by the presence of multiple bromine atoms and hydroxyl groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- typically involves the bromination of phenolic compounds. One common method involves the reaction of phenol with bromine in the presence of a suitable solvent. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where phenol is reacted with bromine under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the brominated phenol to less brominated or non-brominated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated phenols .
科学的研究の応用
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and biological pathways.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Another brominated phenol with similar structural features but different substituents.
2,4,6-Tribromophenol: A compound with three bromine atoms attached to the benzene ring, used in similar applications.
Uniqueness
Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]- is unique due to its specific arrangement of bromine atoms and hydroxyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
IUPAC Name |
4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br3O3/c21-15-1-3-18(24)11(7-15)5-13-9-17(23)10-14(20(13)26)6-12-8-16(22)2-4-19(12)25/h1-4,7-10,24-26H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZLOOXFDIZDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)Br)O)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517013 |
Source


|
| Record name | 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35280-40-1 |
Source


|
| Record name | 2,2'-[(5-Bromo-2-hydroxy-1,3-phenylene)bis(methylene)]bis(4-bromophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B106342.png)


![6-Isopropoxybenzo[d]thiazol-2-amine](/img/structure/B106352.png)





![5,11-dihydro-5-methyl-10H-dibenz[b,f]azepin-10-one](/img/structure/B106367.png)

![11-Methylbenzo[b][1]benzazepine](/img/structure/B106375.png)
